N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1218791-23-1
VCID: VC0060179
InChI: InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)(C)C)[N+](=O)[O-]
Molecular Formula: C16H25BN2O4
Molecular Weight: 320.196

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 1218791-23-1

Cat. No.: VC0060179

Molecular Formula: C16H25BN2O4

Molecular Weight: 320.196

* For research use only. Not for human or veterinary use.

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline - 1218791-23-1

Specification

CAS No. 1218791-23-1
Molecular Formula C16H25BN2O4
Molecular Weight 320.196
IUPAC Name N-tert-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3
Standard InChI Key JGGKCJSMOIHHHW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)(C)C)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contains several key functional groups that define its chemical behavior. The compound includes a nitro group at the 2-position of the aniline ring, which introduces electronic effects that influence reactivity patterns. The tert-butyl group attached to the nitrogen provides steric bulk and modifies the basicity of the amine. The pinacol boronate ester group at the 4-position serves as a versatile handle for further transformations.

Structural Features

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contains several distinctive structural features:

  • Aniline core: The base aromatic ring with an amino group substituted by a tert-butyl group

  • Nitro group: Located at the ortho position (2-position) relative to the amine

  • Boronate ester: A pinacol-derived boronic acid ester at the para position (4-position)

  • tert-Butyl substituent: Attached to the amino nitrogen, providing steric hindrance

These structural elements create a unique reactivity profile influenced by both electronic and steric factors. The nitro group is electron-withdrawing and activates the ring toward nucleophilic substitution while deactivating it toward electrophilic substitution. The boronate ester serves as a masked form of a boronic acid, which is crucial for cross-coupling reactions.

Applications in Organic Synthesis

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in organic synthesis, with applications derived from its unique structural features.

Functional Group Transformations

The compound contains multiple functional groups that can undergo selective transformations:

  • The nitro group can be reduced to an amine, providing a handle for further derivatization

  • The boronate ester can participate in various transformations beyond cross-coupling, including oxidation to phenols, conversion to other functional groups, or protodeboronation

  • The tert-butylamine can undergo N-functionalization or, under certain conditions, deprotection

These transformations enable the use of this compound as a platform for the synthesis of diverse molecular architectures.

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding the properties and applications of N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Structural Analogues

Table 2 presents a comparison of structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline1218791-23-1C16H25BN2O4320.196Reference compound
N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline1218791-24-2C14H21BN2O4292.14Dimethylamino instead of tert-butylamino
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline833486-94-5C12H17BN2O4264.09Primary amine instead of tert-butylamino
Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate1404561-06-3C17H25BN2O6364.2Carbamate protection and different boronate position
4-tert-Butyl-2-nitroaniline6310-19-6C10H14N2O2N/ANo boronate ester group

Physicochemical Property Comparison

The different substituents on these related compounds result in variations in their physicochemical properties. For example:

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a lower molecular weight (247.141 g/mol) and different electronic properties due to the absence of the nitro group

  • 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a melting point of 171°C, which might serve as an approximation for our target compound given their structural similarity

  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a melting point range of 166-169°C, further supporting the expectation that our target compound would have a similar thermal profile

These comparisons help contextualize the expected properties of N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline within the broader family of boronate ester derivatives.

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